molecular formula C14H13N3O3S B10867058 ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

Cat. No.: B10867058
M. Wt: 303.34 g/mol
InChI Key: IUZPZQBUWCLOSF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring and an ethyl ester functional group. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications, while the pyrazole ring contributes to hydrogen bonding and structural rigidity . This compound is synthesized via multi-step reactions, including condensation and esterification, with structural confirmation achieved through techniques like NMR, IR spectroscopy, and X-ray crystallography using SHELX software .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C14H13N3O3S/c1-2-20-13(19)8-9-7-12(18)17(16-9)14-15-10-5-3-4-6-11(10)21-14/h3-7,16H,2,8H2,1H3

InChI Key

IUZPZQBUWCLOSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea derivatives undergo cyclization with α-halo ketones or esters to form benzothiazoles. For example, 6-methoxy-2,3-dihydrobenzo[d]thiazol-2-amine reacts with hydrobromic acid (48%) under reflux to yield 6-hydroxy-2-aminobenzothiazole. This intermediate is alkylated using potassium carbonate and alkyl halides in acetonitrile, producing 6-alkoxy-2-aminobenzothiazoles. Key parameters include:

  • Reaction Time : 24–48 hours

  • Catalyst : Benzyltriethylammonium chloride (TEBA)

  • Yield : 70–85%

Metal-Free Radical Cyclization

Recent advances employ metal-free conditions for eco-friendly synthesis. Ortho-isocyanoaryl thioethers react with organoboric acids via Mn(acac)₃ or FeCl₂ catalysis, forming C-2-substituted benzothiazoles. This method avoids transition metals and uses green solvents like fluorobenzene, achieving yields of 47–89%.

Synthesis of the Pyrazolone Core

The pyrazolone ring is constructed through cyclocondensation or Knorr-type reactions.

Hydrazine-Catalyzed Cyclocondensation

2-Aminobenzothiazole derivatives react with β-keto esters in acidic media. For instance, 6-alkoxy-2-hydrazinobenzothiazoles condense with acetophenone in ethanol under reflux to form hydrazone intermediates. Subsequent Vilsmeier-Haack formylation with dimethylformamide (DMF) and phosphorous oxychloride (POCl₃) yields pyrazole-4-carbaldehydes.

  • Conditions : 55–60°C for 5 hours

  • Yield : 80–90%

Oxidative Aromatization

Pyrazoline intermediates undergo oxidative aromatization using reagents like DMSO or MnO₂. For example, thiazoline derivatives derived from 2-aminothiophenol and acetyl chloride are oxidized to 2-methylbenzothiazole, which is further functionalized.

Coupling of Benzothiazole and Pyrazolone Units

The final step involves linking the benzothiazole and pyrazolone moieties via esterification or nucleophilic substitution.

Esterification of Acetic Acid Derivatives

Pyrazole-4-carbaldehydes react with ethyl glycinate hydrochloride in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) to form the target ester.

  • Solvent : DMF

  • Yield : 65–75%

Nucleophilic Substitution

2-Chlorobenzothiazole derivatives displace chloride with pyrazolone-acetate anions in polar aprotic solvents like DMSO. This method achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Optimization and Mechanistic Insights

Catalytic Enhancements

Copper NHC complexes improve S-arylation efficiency during benzothiazole formation, reducing reaction times from 48 to 12 hours. Photocatalysis using 4CzIPN under visible light enables radical-based cyclization at ambient temperatures, enhancing atom economy.

Solvent and Temperature Effects

  • Acetonitrile : Optimal for alkylation steps (reflux at 82°C).

  • Ethanol : Preferred for hydrazone formation due to its polarity and boiling point.

  • Toluene : Used in radical cyclizations for better radical stability.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Thiourea CyclizationCyclization → Alkylation → Esterification70–85%High reproducibilityLong reaction times
Metal-Free RadicalRadical cyclization → Ester coupling47–89%Eco-friendly, no metalsModerate yields
Vilsmeier-Haack FormylationHydrazone → Aldehyde → Ester80–90%High functional group toleranceRequires POCl₃ (corrosive)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole or pyrazole rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential use as antibacterial agents in pharmaceutical formulations .

2. Anticancer Properties
Compounds containing benzothiazole moieties have been investigated for their anticancer activities. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown promising results in vitro against specific cancer cell lines .

3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity
this compound has been studied for its herbicidal properties. Similar compounds have demonstrated effectiveness in controlling weed growth without harming crops, suggesting potential use in sustainable agriculture practices .

2. Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Its efficacy against pests can be enhanced through chemical modifications to improve selectivity and reduce environmental impact .

Material Science Applications

1. Polymer Chemistry
In material sciences, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymers may enhance thermal stability and mechanical properties .

2. Coatings and Adhesives
The compound's chemical structure allows it to function as a crosslinking agent in coatings and adhesives, improving durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and synthetic routes of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate with analogous compounds:

Compound Name Key Structural Features Biological Activity Solubility Synthesis Method Reference
This compound Benzothiazole, pyrazole, ethyl ester Potential kinase inhibitor (inferred) Moderate (ester) Condensation + esterification
AS601245 Benzothiazole, pyrimidine, acetonitrile JNK inhibitor, neuroprotective Moderate (nitrile) Multi-step coupling reactions
Compound 9c (from ) Benzimidazole, triazole, thiazole, bromophenyl Docking studies suggest enzyme binding Low (bromophenyl) Click chemistry, amide coupling
14j (from ) Pyrazole, benzoic acid Not reported High (carboxylic acid) BBr3-mediated deprotection

Key Observations :

  • Benzothiazole vs.
  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid in 14j, suggesting better membrane permeability but lower aqueous solubility .
  • Pyrazole vs. Pyrimidine : The pyrazole ring in the target compound provides a smaller, more rigid scaffold than the pyrimidine in AS601245, which may influence selectivity in kinase inhibition .

Biological Activity

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₉N₃O₃S
  • Molecular Weight : 249.286 g/mol
  • CAS Number : 20474-55-9
  • Density : 1.317 g/cm³
  • Boiling Point : 377°C

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazolone intermediates. This reaction is often catalyzed by bases or acids, leading to the formation of the desired ester. Various synthetic routes have been explored to optimize yield and purity, with some methods utilizing green chemistry principles to minimize environmental impact.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal pathogens. For instance:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

These results indicate potential applications in treating fungal infections.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in various biological models:

  • Diabetes Model : In a study involving diabetic rats, this compound demonstrated hypoglycemic effects comparable to glibenclamide, indicating its potential as an antidiabetic agent .
  • Anti-inflammatory Activity : Another study highlighted the compound's anti-inflammatory properties through the inhibition of pro-inflammatory cytokines in vitro. The compound showed a dose-dependent reduction in TNF-alpha and IL-6 levels .
  • Cancer Research : Preliminary investigations into its anticancer properties have revealed that this compound can induce apoptosis in cancer cell lines such as HCT116 and HeLa, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, intermediates like pyrazole-thiazolidinone hybrids often require stepwise protection/deprotection strategies to preserve reactive sites (e.g., benzothiazole rings). Yield optimization can involve iterative adjustments to stoichiometry and reaction time, as seen in analogous multi-step syntheses of pyrazolone derivatives . Purification via column chromatography or recrystallization is critical to isolate high-purity products (>95%), validated by HPLC or NMR .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H/13C NMR to confirm substituent positions and ring conformations (e.g., distinguishing pyrazole C-5 vs. C-3 carbonyl signals) .
  • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer : Discrepancies often arise from subtle structural variations (e.g., fluorinated vs. non-fluorinated substituents). Systematic SAR studies should compare analogs under standardized assays. For instance, replacing the benzothiazole moiety with benzimidazole (as in Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate) alters lipophilicity and target affinity, impacting anti-inflammatory or antimicrobial activity . Parallel computational docking (e.g., AutoDock Vina) can predict binding interactions, reconciling in vitro/in vivo discrepancies .

Q. What mechanistic insights guide the design of in vitro assays for this compound’s biological activity?

  • Methodological Answer : Focus on target-specific pathways:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) to quantify IC50 values. For example, benzothiazole-pyrazole hybrids inhibit cyclooxygenase-2 (COX-2) via competitive binding to the active site .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • Cytotoxicity : MTT assays on cancer vs. normal cell lines to assess selectivity .

Q. How can computational modeling predict the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., benzothiazole sulfur vs. pyrazole carbonyl) using Gaussian or ORCA software .
  • ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., ester hydrolysis by liver enzymes) and bioavailability .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 50-ns simulations to assess protein-ligand complex stability) .

Comparative Structural Analysis

Q. How does the benzothiazole-pyrazole core influence bioactivity compared to other heterocyclic systems?

  • Methodological Answer : The benzothiazole moiety enhances π-π stacking with aromatic residues in enzyme pockets, while the pyrazole ring’s keto-enol tautomerism modulates hydrogen bonding. For example:

Core StructureKey InteractionsBioactivity Example
Benzothiazole-Pyrazoleπ-π stacking, H-bonding (C=O)COX-2 inhibition
Benzimidazole-ThiazoleHydrophobic interactionsAntifungal activity
Pyrazolone-ThiadiazoleChelation of metal ionsAnticancer effects
  • Such comparisons highlight the need for tailored functionalization (e.g., trifluoromethyl groups to enhance membrane permeability) .

Data Contradiction and Validation

Q. What strategies validate conflicting spectral data (e.g., NMR shifts) for novel derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw predictions) .
  • Isotopic Labeling : Use 13C-labeled precursors to confirm ambiguous carbonyl or methylene signals .
  • Crystallographic Correlation : Align NMR data with X-ray structures to resolve tautomeric or conformational ambiguities .

Experimental Design for Mechanistic Studies

Q. How to design kinetic studies to elucidate the compound’s mode of enzyme inhibition?

  • Methodological Answer :

  • Steady-State Kinetics : Vary substrate concentrations with/without inhibitor to determine Ki values (Lineweaver-Burk plots) .
  • Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor to assess irreversible binding (e.g., dialysis experiments) .
  • Fluorescence Quenching : Monitor tryptophan fluorescence changes to detect conformational shifts upon inhibitor binding .

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